Roquefortine C (ROQC) is a secondary metabolite classified as an indole alkaloid. It was first isolated from cultures of Penicillium roqueforti, a fungus used in the production of blue cheeses like Roquefort, Gorgonzola, and Stilton [, ]. ROQC is also produced by various other Penicillium species, including P. crustosum, P. paneum, and P. chrysogenum, which are commonly found in various environments such as soil, decaying vegetation, and food products [, , , , , , , ].
In scientific research, ROQC serves as a model compound for studying:* Fungal secondary metabolism: Researchers investigate the biosynthetic pathways and genetic regulation of ROQC production in fungi to understand the factors influencing mycotoxin production in food and the environment [, , ].* Mycotoxin contamination: ROQC serves as a marker for the presence of other mycotoxins, such as Penitrem A, often co-produced by the same Penicillium species. This is particularly relevant in cases of suspected mycotoxin poisoning in animals [, , ]. * Antifouling agents: The biological activity of ROQC against barnacles and other marine organisms has sparked interest in its potential application as a natural antifouling agent [].
The primary source of roquefortine C is the Penicillium genus, especially Penicillium roqueforti, which is used in the production of Roquefort cheese. The compound can also be found in other blue cheeses and has been detected in various food products contaminated with these fungi. The biosynthetic pathway leading to roquefortine C involves several enzymatic steps and has been elucidated through molecular genetics studies, revealing a branched biosynthetic pathway that includes precursors such as dimethylallyltryptophan and dehydrohistidine .
Roquefortine C is classified as an indole alkaloid, a type of secondary metabolite characterized by the presence of an indole structure. Its chemical formula is , and it features a complex molecular structure that includes multiple rings and functional groups.
The total synthesis of roquefortine C has been achieved using various synthetic methodologies, with notable approaches including:
The synthetic routes often involve complex reaction conditions, including the use of copper catalysts and specific solvents such as tetrahydrofuran. For instance, the synthesis typically requires precise temperature control and purification techniques such as column chromatography to isolate the desired compounds effectively.
Roquefortine C possesses a complex molecular structure characterized by:
The molecular weight of roquefortine C is approximately 339.39 g/mol. Nuclear magnetic resonance spectroscopy has been employed to elucidate its structure further, providing detailed information about its hydrogen and carbon environments.
Roquefortine C can undergo various chemical reactions that alter its structure or reactivity:
The stability of roquefortine C under different chemical conditions has been investigated, demonstrating its resilience against thermal decomposition and various reagents.
The mechanism by which roquefortine C exerts its biological effects involves interaction with cellular components, potentially disrupting normal cellular functions. It has been suggested that the compound may interfere with protein synthesis or cellular signaling pathways.
Research indicates that roquefortine C may exhibit cytotoxicity against certain cell lines, although detailed mechanisms remain to be fully elucidated.
Roquefortine C has potential applications in several scientific fields:
Roquefortine C, a prenylated diketopiperazine mycotoxin, is biosynthesized through a specialized non-ribosomal peptide pathway encoded within a compact biosynthetic gene cluster (BGC) in Penicillium species. In P. roqueforti, this cluster spans approximately 16.6 kb and contains four core genes (rds, rdh, rpt, and gmt), organized with remarkable conservation across strains from different geographical origins (USA, France, UK) [3]. The cluster initiates with the formation of the cyclo(L-tryptophan-L-histidine) dipeptide scaffold—a reaction catalyzed by the roquefortine dipeptide synthetase (Rds). This enzyme belongs to the non-ribosomal peptide synthetase (NRPS) family and activates, adenylates, and condenses L-tryptophan and L-histidine precursors [5] [10]. Subsequent enzymatic modifications include reverse prenylation by roquefortine prenyltransferase (Rpt) and oxidation by roquefortine D dehydrogenase (Rdh), yielding roquefortine C as the terminal product [3] [4]. Notably, this cluster is functionally truncated compared to the phylogenetically related P. chrysogenum, which possesses an extended seven-gene cluster capable of further modifying roquefortine C into meleagrin via glandicoline B [3] [10].
Table 1: Core Genes in the Roquefortine C Biosynthetic Gene Cluster of Penicillium roqueforti
Gene Symbol | Gene Function | Enzymatic Activity | Catalyzed Reaction |
---|---|---|---|
rds | Roquefortine dipeptide synthetase | Non-ribosomal peptide synthetase (NRPS) | Condensation of L-tryptophan and L-histidine into cyclo(L-Trp-L-His) |
rpt | Roquefortine prenyltransferase | Reverse prenyltransferase | Prenylation of cyclo(L-Trp-L-His) at the C3 position of the imidazole ring |
rdh | Roquefortine D dehydrogenase | Dehydrogenase | Oxidation of roquefortine D to roquefortine C |
gmt | Glandicoline B methyltransferase | Methyltransferase | Methylation of glandicoline B (non-functional in P. roqueforti) |
Comparative genomics reveals significant evolutionary divergence in roquefortine-associated BGCs between P. roqueforti and other Penicillium species. P. roqueforti strains universally possess a truncated four-gene cluster (rds-rdh-rpt-gmt) [3] [5]. The gmt gene, encoding a methyltransferase, is intact but functionally disconnected due to the absence of downstream enzymes required for meleagrin synthesis. Consequently, P. roqueforti accumulates roquefortine C as the pathway end-product [3]. In stark contrast, P. chrysogenum harbors an expanded seven-gene cluster that includes gmt alongside two additional genes (Pc21g15460, Pc21g15470) encoding enzymes that convert roquefortine C to glandicoline B and subsequently to meleagrin [5] [10]. Silencing gmt in P. chrysogenum leads to glandicoline B accumulation, proving its role in methylating glandicoline B to form meleagrin [10]. This cluster expansion enables P. chrysogenum to produce meleagrin as a terminal metabolite—a capability absent in P. roqueforti. Genomic analyses confirm no orthologs of P. chrysogenum's "late" genes (Pc21g15460, Pc21g15470) exist elsewhere in the P. roqueforti genome, indicating evolutionary loss or cluster simplification [3] [5].
RNA interference (RNAi) has proven instrumental in functionally characterizing roquefortine C BGC genes and elucidating regulatory mechanisms. Targeted silencing of rds and rpt in P. roqueforti via hairpin RNA constructs (e.g., pJL43-RNAi vector) consistently reduces roquefortine C yields by 50–70% compared to wild-type strains, confirming their non-redundant roles in biosynthesis [3] [6]. Beyond core biosynthetic genes, RNAi has dissected the roles of global regulators influencing cluster expression. For example, CRISPR-Cas9 disruption of the global regulator PrlaeA (a LaeA homolog) in P. roqueforti significantly downregulates transcription of rds, rpt, and rdh, accompanied by a drastic reduction in roquefortine C production [8] [9]. Similarly, silencing pcz1 (encoding a Zn(II)₂Cys₆ transcription factor) impairs roquefortine C synthesis by disrupting the expression of BGC genes [6] [8]. These findings highlight the dependence of roquefortine C biosynthesis on broad-regulatory networks beyond the core BGC.
Table 2: Impact of Gene Silencing on Roquefortine C Production in Penicillium spp.
Target Gene | Organism | Silencing Method | Reduction in Roquefortine C | Functional Consequence |
---|---|---|---|---|
rds | P. roqueforti | RNAi (pJL43-RNAi vector) | >50% | Loss of cyclo(L-Trp-L-His) dipeptide formation |
rpt | P. roqueforti | RNAi (pJL43-RNAi vector) | ~50% | Impaired prenylation of dipeptide scaffold |
PrlaeA | P. roqueforti | CRISPR-Cas9 disruption | >80% | Downregulation of rds, rpt, and rdh transcription |
gmt | P. chrysogenum | RNAi | Accumulation of glandicoline B | Blocked conversion of glandicoline B to meleagrin |
The application of RNAi extends to transporter genes within or near the BGC. In P. roqueforti, an ortholog of the P. chrysogenum MFS transporter gene roqT exists as a pseudogene due to insertions/deletions, suggesting potential loss of secretion efficiency [3] [5]. While direct RNAi targeting of this pseudogene has not been reported, functional studies in P. chrysogenum demonstrate that RoqT facilitates roquefortine C efflux [10]. Collectively, RNAi studies provide robust genetic validation of BGC architecture, catalytic functions, and regulatory dependencies governing roquefortine C biosynthesis.
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